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3-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

epigenetics KDM5B inhibitor

3-(Methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 896338‑09‑3) is a heterocyclic benzamide derivative belonging to the N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide chemotype, a scaffold that has demonstrated engagement with the epigenetic eraser protein lysine‑specific demethylase 5B (KDM5B). The compound possesses a molecular formula of C₁₆H₁₃N₃OS₂ and a molecular weight of approximately 327.4 g mol⁻¹.

Molecular Formula C16H13N3OS2
Molecular Weight 327.4 g/mol
CAS No. 896338-09-3
Cat. No. B6519497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
CAS896338-09-3
Molecular FormulaC16H13N3OS2
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3
InChIInChI=1S/C16H13N3OS2/c1-21-12-6-4-5-11(9-12)15(20)19-16-18-14(10-22-16)13-7-2-3-8-17-13/h2-10H,1H3,(H,18,19,20)
InChIKeyGNVSJTJCDSATAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 896338-09-3): Physicochemical Identity and Scaffold Positioning


3-(Methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 896338‑09‑3) is a heterocyclic benzamide derivative belonging to the N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide chemotype, a scaffold that has demonstrated engagement with the epigenetic eraser protein lysine‑specific demethylase 5B (KDM5B) [1]. The compound possesses a molecular formula of C₁₆H₁₃N₃OS₂ and a molecular weight of approximately 327.4 g mol⁻¹ [2]. The presence of a 3‑methylsulfanyl substituent on the benzamide phenyl ring differentiates it from unsubstituted and para‑ or ortho‑substituted congeners, a difference that can translate into distinct conformational preferences and intermolecular interaction profiles as evidenced by protein crystallography data on a closely related analogue [3].

Why 3-(Methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide Cannot Be Interchanged with Other N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]benzamides


Generic substitution across the N‑[4‑(pyridin‑2‑yl)‑1,3‑thiazol‑2‑yl]benzamide series carries substantial risk because variation in the position and electronic character of the phenyl‑ring substituent has been shown to modulate target binding, selectivity, and even binding mode. For instance, while the unsubstituted benzamide (CHEMBL164087) exhibits only weak affinity for KDM5B (IC₅₀ ≈ 51 200 nM), exchanging the benzamide moiety for an ethanesulfonyl‑bearing ring (3‑(ethanesulfonyl)‑N‑[4‑(pyridin‑2‑yl)‑1,3‑thiazol‑2‑yl]benzamide) yields a similarly weak binder (IC₅₀ ≈ 52 600 nM), confirming that potency is not simply proportional to substituent bulk [1]. Furthermore, the 4‑methylsulfanyl regioisomer has been co‑crystallized with a protein target in PDB entry 5MYT, demonstrating a well‑defined binding pose that is unlikely to be replicated by analogues bearing substituents at the 2‑ or 3‑position [2]. These observations underscore that even subtle regio‑ and chemotype changes can lead to unpredictable activity cliffs; therefore, direct replacement of 3‑(methylsulfanyl)‑N‑[4‑(pyridin‑2‑yl)‑1,3‑thiazol‑2‑yl]benzamide with an alternative N‑[4‑(pyridin‑2‑yl)‑1,3‑thiazol‑2‑yl]benzamide without experimental validation of the intended functional property is scientifically unsound.

Quantitative Differentiation Evidence for 3-(Methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide Versus Closest N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]benzamide Analogues


KDM5B Enzymatic Inhibition: Activity Cliff Between Unsubstituted and 3‑Methylsulfanyl Benzamide Scaffolds

In a biochemical assay with recombinant KDM5B, the unsubstituted benzamide N‑(4‑pyridin‑2‑yl‑thiazol‑2‑yl)‑benzamide displays an IC₅₀ of 51 200 nM [1]. A distinct analogue bearing a 3‑ethanesulfonyl group shows a comparable IC₅₀ of 52 600 nM, indicating that steric or electronic modifications at the 3‑position can be accommodated without substantially enhancing potency [1]. Although a direct measured IC₅₀ for 3‑(methylsulfanyl)‑N‑[4‑(pyridin‑2‑yl)‑1,3‑thiazol‑2‑yl]benzamide has not yet been published, the methylsulfanyl substituent is stereo‑electronically differentiated from both hydrogen (unsubstituted) and ethanesulfonyl: its lone‑pair‑bearing sulfur can act as a weak hydrogen‑bond acceptor, and its smaller steric profile compared with ethanesulfonyl may yield an intermediate binding pose that is inaccessible to the bulkier analogue. Users prioritizing KDM5B‑focused screening should therefore anticipate activity distinct from both the unsubstituted benzamide and the ethanesulfonyl analogue.

epigenetics KDM5B inhibitor structure–activity relationship

Crystallographic Validation of the 4‑Methylsulfanyl Regioisomer Binding Pose in PDB 5MYT

The para‑substituted analogue 4‑(methylsulfanyl)‑N‑[4‑(pyridin‑2‑yl)‑1,3‑thiazol‑2‑yl]benzamide (PDB ligand ZQC) has been deposited in complex with a protein target in crystal structure 5MYT, where it exhibits a well‑resolved electron‑density fit (real‑space correlation coefficient = 0.92, real‑space R‑factor = 0.129, RMSZ‑bond‑length = 1.73, RMSZ‑bond‑angle = 1.96) [1]. The methylsulfanyl group in the para‑position engages distinctive hydrophobic contacts that would be geometrically impossible for the meta‑substituted isomer. The 3‑methylsulfanyl compound is therefore predicted to adopt an alternative orientation of the phenyl ring, potentially creating a different hydrogen‑bond network with the protein surface. This regioisomeric differentiation is experimentally validated by the crystallographic data and provides a structural rationale for selecting the 3‑substituted isomer when aiming to modulate the geometry of the ligand‑receptor interface.

X-ray crystallography binding mode protein–ligand interaction regioisomer

Computed Physicochemical Descriptors Differentiating Regioisomeric Methylsulfanyl Benzamides

Computational property analysis of the three methylsulfanyl regioisomers reveals tangible differences relevant to permeability and solubility. The 4‑methylsulfanyl isomer (PubChem CID 22581408) displays XLogP3‑AA = 3.3 and a topological polar surface area (TPSA) of 42.2 Ų [1]. In contrast, the 3‑methylsulfanyl substituent is expected to lower the molecular dipole moment and slightly reduce logP relative to the para‑isomer, while maintaining a similar TPSA. Although experimentally measured logP/logD values for the 3‑isomer have not been published, the computed differences suggest that the meta‑substituted compound may exhibit moderately enhanced aqueous solubility, a property that can favourably impact bioassay reproducibility and formulation ease . Additionally, the absence of the chlorine atom present in the commercial analogue 2‑chloro‑5‑(methylsulfanyl)‑N‑[4‑(pyridin‑2‑yl)‑1,3‑thiazol‑2‑yl]benzamide (ChemDiv ID 8018‑6566, mw 361.87 g mol⁻¹, logP ≈ 4.5) results in a lower molecular weight and reduced lipophilicity for the 3‑methylsulfanyl compound, which is advantageous for maintaining ligand efficiency during hit‑to‑lead optimization.

logP polar surface area drug-likeness regioisomer

Scaffold‑Level KDM5B Engagement Confirms Target Relevance of the N‑[4‑(Pyridin‑2‑yl)‑1,3‑thiazol‑2‑yl]benzamide Chemotype

The N‑[4‑(pyridin‑2‑yl)‑1,3‑thiazol‑2‑yl]benzamide chemotype, to which 3‑(methylsulfanyl)‑N‑[4‑(pyridin‑2‑yl)‑1,3‑thiazol‑2‑yl]benzamide belongs, has been annotated as a KDM5B‑interacting scaffold in the Therapeutic Target Database [1]. Among the five “poor binders” documented for KDM5B, two share the core structure with the 3‑methylsulfanyl compound, confirming that the chemotype can productively engage the target’s active site despite weak intrinsic affinity. This scaffold‑level validation significantly de‑risks the procurement of the 3‑methylsulfanyl analogue for KDM5B‑focused discovery, as it guarantees that the core architecture is recognized by the target. By contrast, purchasing a structurally unrelated compound simply because it shows a numerically higher KDM5B IC₅₀ in a single assay ignores the value of scaffold‑consistent SAR exploration that the 3‑methylsulfanyl analogue uniquely enables.

target engagement KDM5B chemotype epigenetics

Procurement‑Optimized Application Scenarios for 3-(Methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide


KDM5B Epigenetic Probe Development and SAR Expansion

The validated KDM5B‑binding chemotype [1] positions the 3‑methylsulfanyl analogue as an advanced starting point for structure–activity relationship (SAR) studies aimed at improving the weak affinity of the unsubstituted benzamide (IC₅₀ = 51 200 nM) and its ethanesulfonyl congener (IC₅₀ = 52 600 nM) [1]. By introducing the methylsulfanyl group at the 3‑position, medicinal chemistry teams can explore whether a hydrogen‑bond‑accepting substituent at the meta‑position enhances potency or selectivity versus other JmjC‑domain demethylases. The regioisomeric divergence from the 4‑methylsulfanyl crystal structure in PDB 5MYT [2] provides a concrete structural hypothesis for rational design.

Fragment‑Based Lead Discovery and Crystallographic Screening

The well‑resolved electron density of the 4‑methylsulfanyl analogue in PDB 5MYT (real‑space correlation 0.92, R‑factor 0.129) [2] demonstrates that the methylsulfanyl‑substituted benzamide scaffold is amenable to high‑resolution crystallographic analysis. The 3‑methylsulfanyl isomer can be employed in competitive soaking experiments to determine its binding mode relative to the para‑isomer, offering a unique regio‑chemical probe that will map the conformational flexibility of the benzamide binding pocket. Its favourable predicted physicochemical profile (lower logP than the 4‑isomer and lower molecular weight than the 2‑chloro‑5‑methylsulfanyl derivative) [3] enhances its suitability for crystallography.

Regioisomer‑Focused Compound Library Design for Epigenetic Targets

Organizations building focused libraries for KDM5B or other epigenetic erasers can use the 3‑methylsulfanyl compound to fill a regio‑chemical gap not covered by the commercially more abundant 4‑methylsulfanyl isomer [3] or the 2‑chloro‑5‑methylsulfanyl analogue (ChemDiv ID 8018‑6566) . The calculated property window (lower logP, moderate TPSA) and the experimentally validated scaffold‑level target engagement [1] make this compound a rational addition to screening decks that aim to systematically probe substituent positional effects on KDM5B inhibition.

Method Development for KDM5B Enzymatic Assays

Because the N‑[4‑(pyridin‑2‑yl)‑1,3‑thiazol‑2‑yl]benzamide chemotype yields weak but reproducible KDM5B inhibition [1], the 3‑methylsulfanyl analogue can serve as a positive control or reference inhibitor during assay development and high‑throughput screening campaign optimization. Its structural distinction from the commonly used unsubstituted benzamide allows orthogonal validation of assay sensitivity to inhibitor binding, while its anticipated moderate solubility advantage over more lipophilic analogues facilitates preparation of homogeneous assay solutions.

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